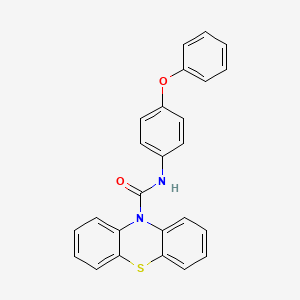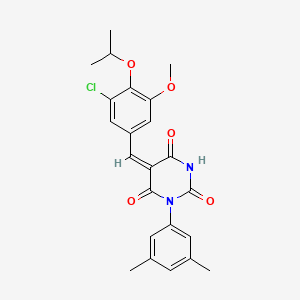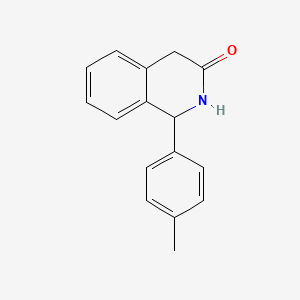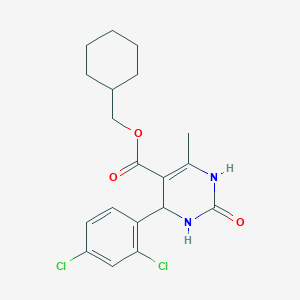
N-(4-phenoxyphenyl)-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-10H-phenothiazine-10-carboxamide, commonly known as PPT, is a synthetic compound that belongs to the phenothiazine family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
PPT has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPT has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In addition, PPT has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of PPT is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways. PPT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis. PPT has also been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
PPT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In addition, PPT has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PPT in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using PPT is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of PPT. One direction is to further investigate its potential as an anti-cancer agent and develop more effective derivatives. Another direction is to investigate its potential as a treatment for neurodegenerative diseases and develop more effective formulations. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its potential side effects.
Conclusion:
In conclusion, PPT is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Although there are some limitations to its use in lab experiments, PPT remains an important compound for scientific research and has several potential future directions for study.
Synthesis Methods
PPT can be synthesized using a variety of methods, including the reaction of 4-phenoxyaniline with 10H-phenothiazine-10-carboxylic acid, or by reacting 4-phenoxyaniline with 10-chlorophenothiazine followed by amidation with ammonia. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
N-(4-phenoxyphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-25(26-18-14-16-20(17-15-18)29-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)27/h1-17H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYBGZGJJKIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-10H-phenothiazine-10-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)